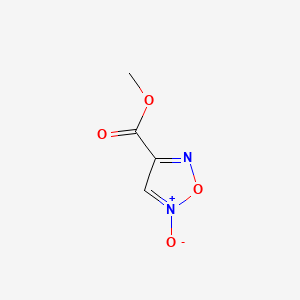
Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate is a chemical compound with the molecular formula C6H6N2O4 It is known for its unique structure, which includes an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor compound containing a nitrile group and a hydroxylamine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-1,2,5-oxadiazole-3-carbaldehyde 5-oxide
- 2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarbonitrile
- 3-(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)prop-2-enoic acid
Uniqueness
Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate is unique due to its specific structure and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
104151-89-5 |
|---|---|
Molekularformel |
C4H4N2O4 |
Molekulargewicht |
144.086 |
IUPAC-Name |
methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate |
InChI |
InChI=1S/C4H4N2O4/c1-9-4(7)3-2-6(8)10-5-3/h2H,1H3 |
InChI-Schlüssel |
HLTFDRBDQWPRJX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NO[N+](=C1)[O-] |
Synonyme |
1,2,5-Oxadiazole-3-carboxylicacid,methylester,5-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















